molecular formula C7H5BrIN3 B1529852 3-Bromo-7-iodo-1H-pyrrolo[3,2-C]pyridin-4-amine CAS No. 1256825-96-3

3-Bromo-7-iodo-1H-pyrrolo[3,2-C]pyridin-4-amine

Cat. No.: B1529852
CAS No.: 1256825-96-3
M. Wt: 337.94 g/mol
InChI Key: UMCFGMNIVLVVPM-UHFFFAOYSA-N
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Description

3-Bromo-7-iodo-1H-pyrrolo[3,2-C]pyridin-4-amine is a halogenated heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:

  • Halogenation of Pyrrolo[3,2-C]pyridine Derivatives: Starting with pyrrolo[3,2-C]pyridine, halogenation reactions can introduce bromine and iodine atoms at the desired positions.

  • Nucleophilic Substitution Reactions: Using nucleophiles such as amines to substitute halogen atoms on the pyrrolo[3,2-C]pyridine ring.

Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific solvents can optimize the reaction conditions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation: Brominated and iodinated derivatives.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

3-Bromo-7-iodo-1H-pyrrolo[3,2-C]pyridin-4-amine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has shown potential in biological studies, including enzyme inhibition and receptor binding assays.

  • Medicine: It is being investigated for its potential use in drug development, particularly in cancer therapy and anti-inflammatory treatments.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with various enzymes and receptors, leading to biological responses.

  • Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

3-Bromo-7-iodo-1H-pyrrolo[3,2-C]pyridin-4-amine is compared with other similar compounds, such as:

  • 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine: Similar halogenated pyrrolopyridine derivative with potential biological activity.

  • 2-(4-Chloro-3-iodo-7-methyl-1H-pyrrolo[3,2-c]pyridin-1-yl)ethan-1-amine: Another pyrrolopyridine derivative used in drug design.

Uniqueness: The presence of both bromine and iodine atoms at specific positions on the pyrrolopyridine ring makes this compound unique and potentially more reactive compared to similar compounds.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new drugs and materials.

Properties

IUPAC Name

3-bromo-7-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrIN3/c8-3-1-11-6-4(9)2-12-7(10)5(3)6/h1-2,11H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCFGMNIVLVVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=CN=C2N)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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